molecular formula C16H20ClN3O3 B2507499 2-Chloro-N-[(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]propanamide CAS No. 2411271-33-3

2-Chloro-N-[(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]propanamide

Cat. No. B2507499
CAS RN: 2411271-33-3
M. Wt: 337.8
InChI Key: FQUVVVRHTMIVSH-UHFFFAOYSA-N
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Description

2-Chloro-N-[(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]propanamide is a chemical compound with potential therapeutic applications. It is also known as CDM-1 and has been the subject of scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of CDM-1 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. It has been found to be particularly effective against cancer cells that are resistant to traditional chemotherapy drugs.
Biochemical and Physiological Effects:
CDM-1 has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the activity of certain enzymes that are involved in the production of inflammatory cytokines. Additionally, it has been found to modulate the activity of the immune system, leading to an increase in the production of cytokines that are involved in the immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of using CDM-1 in lab experiments is its ability to selectively target cancer cells. This makes it a potentially effective treatment for cancer that is resistant to traditional chemotherapy drugs. However, one of the limitations of using CDM-1 is its toxicity. It has been found to be toxic to healthy cells at high concentrations, which limits its potential use as a therapeutic agent.

Future Directions

There are a number of future directions for research on CDM-1. One area of focus is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of focus is the development of more effective delivery methods that can target cancer cells while minimizing toxicity to healthy cells. Additionally, further research is needed to fully understand the mechanism of action of CDM-1 and to identify potential side effects and limitations of its use.

Synthesis Methods

CDM-1 can be synthesized using a multi-step process that involves the reaction of 3,5-dimethoxybenzaldehyde with 1-methylimidazole to form an imidazole aldehyde intermediate. This intermediate is then reacted with 2-chloro-N-propionyl chloride to form CDM-1. The process is carried out in the presence of a base and a solvent such as dichloromethane.

Scientific Research Applications

CDM-1 has been the subject of scientific research due to its potential therapeutic applications. It has been found to have anti-cancer properties and has been studied for its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for its ability to modulate the immune system.

properties

IUPAC Name

2-chloro-N-[(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O3/c1-10(17)16(21)19-14(15-18-5-6-20(15)2)11-7-12(22-3)9-13(8-11)23-4/h5-10,14H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUVVVRHTMIVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C1=CC(=CC(=C1)OC)OC)C2=NC=CN2C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]propanamide

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